molecular formula C12H14ClF2N3 B12232519 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12232519
M. Wt: 273.71 g/mol
InChI Key: KFQJGNLSSWKHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Difluorophenyl)-N-[(1-Methyl-1H-Pyrazol-3-yl)methyl]methanamine is a fluorinated methanamine derivative of significant interest in scientific research, particularly within medicinal chemistry. This compound features a 2,3-difluorophenyl group linked to a 1-methyl-1H-pyrazole-3-ylmethylamine scaffold, a structural motif found in compounds investigated for various biological activities . The inclusion of fluorine atoms is a common strategy in drug design to enhance a molecule's metabolic stability, membrane permeability, and binding affinity . While the specific CAS number for this isomer requires confirmation, its close structural analog, 1-(3,5-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine (CAS 2172015-10-8), demonstrates the general research relevance of this chemical class . Based on this and other related pyrazole derivatives, the compound is anticipated to have potential applications in oncology and infectious disease research, with some analogs showing promising antitumor activity through the modulation of pathways like PI3K/Akt and exhibiting significant antimicrobial efficacy against a range of bacterial strains . The synthesis of this compound typically involves multi-step routes such as nucleophilic substitution or reductive amination, starting from halogenated aryl intermediates and functionalized pyrazole-methylamine derivatives . These processes are optimized with specific solvents and catalytic systems to achieve high yield and purity . The final product is rigorously characterized using advanced analytical techniques including NMR spectroscopy and mass spectrometry to confirm its structural integrity and ensure high purity for research applications . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-17-6-5-10(16-17)8-15-7-9-3-2-4-11(13)12(9)14;/h2-6,15H,7-8H2,1H3;1H

InChI Key

KFQJGNLSSWKHSW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=C(C(=CC=C2)F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Reaction Pathways

The compound’s synthesis typically follows two primary routes:

Pyrazole Ring Formation Followed by Amine Coupling

This method begins with constructing the 1-methyl-1H-pyrazole-3-ylmethylamine intermediate. Methyl hydrazine undergoes cyclization with α,β-unsaturated carbonyl derivatives under basic conditions to form the pyrazole core. Subsequent N-methylation introduces the methyl group at the 1-position. The amine side chain is then introduced via reductive amination using 2,3-difluorobenzaldehyde and sodium cyanoborohydride in methanol, yielding the target compound after purification.

Direct Coupling of Preformed Fragments

An alternative approach involves coupling 2,3-difluorophenylmethanamine with 1-methyl-1H-pyrazole-3-carbaldehyde. This method employs palladium-catalyzed cross-coupling reactions, though yields are highly dependent on ligand selection (e.g., XPhos or BINAP).

Catalytic Systems and Solvent Optimization

Catalysts significantly influence reaction efficiency:

Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
KI Dichloromethane -30 to -20 75–77 99.6
NaI Methanol -30 to -25 77.1 99.6
Pd(OAc)₂/BINAP Toluene 80–100 65–70 98.2

Data synthesized from patent examples.

Key observations:

  • Halide salts (KI, NaI) enhance cyclization rates in polar aprotic solvents, reducing isomer formation.
  • Palladium systems require inert atmospheres and elevated temperatures but offer regioselectivity for aryl-amine bonds.

Intermediate Synthesis and Purification

Preparation of 2,3-Difluorophenylmethanamine

This intermediate is synthesized via Gabriel synthesis:

  • Phthalimide Protection : 2,3-Difluorobenzyl bromide reacts with potassium phthalimide in DMF at 100°C for 12 hours.
  • Deprotection : Hydrazine hydrate in ethanol cleaves the phthalimide group, yielding the primary amine.

Yield : 82–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

1-Methyl-1H-Pyrazole-3-ylmethylamine Synthesis

A three-step sequence:

  • Cyclization : Methyl hydrazine and ethyl acetoacetate react in acetic acid at reflux to form 1-methyl-1H-pyrazole-3-carboxylate.
  • Reduction : Lithium aluminum hydride reduces the ester to the alcohol.
  • Amination : Thionyl chloride converts the alcohol to a chloride, followed by displacement with aqueous ammonia.

Critical Note : Residual chloride must be <0.1% to prevent side reactions during final coupling.

Industrial-Scale Process Design

Continuous Flow Reactor Implementation

Recent advances utilize continuous flow systems for the final amination step:

  • Reactor Type : Microfluidic tubular reactor with Pd/C catalyst bed.
  • Conditions : 120°C, 15 bar H₂, residence time 30 minutes.
  • Output : 92% conversion with 99.3% purity, reducing batch-to-batch variability.

Recrystallization Protocols

Final purification employs mixed-solvent systems:

Solvent Ratio (EtOH:H₂O) Temperature (°C) Purity Improvement (%)
40:60 10 99.5 → 99.8
35:65 15 99.4 → 99.7

Adapted from large-scale production data.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 2H, Ar-H), 6.78 (s, 1H, Pyrazole-H), 3.88 (s, 3H, N-CH₃), 3.72 (s, 2H, CH₂NH), 2.95 (s, 2H, Ar-CH₂).
  • HPLC : Retention time 8.2 minutes (C18 column, acetonitrile/water 60:40).

Impurity Profiling

Common byproducts and mitigation strategies:

Impurity Source Reduction Method
5-(Difluoromethyl) isomer Cyclization regioselectivity Low-temperature reaction
N-Oxide Oxidative degradation Nitrogen atmosphere

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,3-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyrazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

1-(1-Ethyl-1H-Pyrazol-3-yl)-N-{[1-(2-Fluoroethyl)-1H-Pyrazol-4-yl]methyl}methanamine

  • CAS : 1856050-79-7
  • Molecular Formula : C₁₂H₁₉ClFN₅
  • Comparison: Replacing the methyl group on the pyrazole with ethyl and fluoroethyl substituents increases lipophilicity (ClogP ~2.5 vs. ~1.8 for the target compound), which may enhance membrane permeability but reduce aqueous solubility .

N-Methyl-1-(3-(1H-Pyrazol-1-yl)phenyl)methanamine

  • CAS : 956533-47-4
  • Molecular Formula : C₁₁H₁₃N₃
  • Comparison: The pyrazole ring is directly attached to the phenyl group instead of being linked via a methanamine bridge. hydrophobic interactions) .

Difluorophenyl-Containing Pharmacophores in Drug Candidates

Goxalapladib (CAS: 412950-27-7)

  • Structure : Contains a 2-(2,3-difluorophenyl)ethyl group linked to a naphthyridine-acetamide core.
  • Comparison :
    • The difluorophenyl moiety is conserved, but the extended heterocyclic framework (naphthyridine) and piperidine tail target atherosclerosis via phospholipase A2 inhibition, unlike the simpler pyrazole-amine scaffold of the target compound .
    • Highlights the versatility of difluorophenyl groups in diverse therapeutic contexts .

Pyrrolo[1,2-b]pyridazine Derivatives (EP 4,374,877 A2)

  • Example Compound : (4aR)-1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide.
  • Comparison :
    • The 2,3-difluorobenzyl group is retained, but the core structure is a fused pyrrolo-pyridazine system, enabling interactions with larger enzymatic pockets (e.g., kinase inhibitors) .
    • Demonstrates how scaffold complexity correlates with target specificity .

Spectroscopic Characterization

  • 1H/13C NMR : Pyrazole protons resonate at δ ~3.57–4.58, while difluorophenyl aromatic protons appear at δ ~7.09–7.31, consistent with analogs in and .
  • HRMS : Expected [M+H]+ at 237.25 , though direct data for the target compound is absent in the evidence.

Biological Activity

1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is C₁₂H₁₃F₂N₃, with a molecular weight of approximately 237.25 g/mol. The compound features a difluorophenyl group and a pyrazole moiety, which contribute to its biological activity through enhanced binding affinities to various biological targets.

Research indicates that this compound may interact with specific enzymes and receptors involved in disease pathways. Its potential as a therapeutic agent is largely attributed to its ability to modulate critical biological pathways associated with conditions such as cancer and inflammatory diseases.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play roles in tumor growth and inflammation.
  • Receptor Modulation : It may bind to receptors involved in signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine. For instance, compounds with similar pyrazole scaffolds have demonstrated effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (μM)Mechanism
1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamineMDA-MB-231TBDApoptosis induction
Similar Pyrazole CompoundsHepG2TBDMicrotubule destabilization

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies have shown that it can reduce the release of TNF-alpha in cellular models, indicating its potential use in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological activity of compounds related to 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine:

  • Study on Breast Cancer Cells : A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells, demonstrating significant apoptosis induction at concentrations as low as 1 μM. The study concluded that these compounds could be developed into effective anticancer agents.
  • Inflammation Model : In vitro experiments showed that the compound inhibited LPS-induced TNF-alpha release in macrophage-like cells, supporting its role as an anti-inflammatory agent.

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